4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
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Overview
Description
4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a complex organic compound that features a unique structure combining an isoquinoline moiety with a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of isoquinoline derivatives with piperazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperazine derivatives .
Scientific Research Applications
4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and piperazine-based molecules, such as:
- 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester
- Oxyberberine
- 8-oxo-epiberberine
- 8-oxocoptisine
Uniqueness
What sets 4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide apart is its unique combination of the isoquinoline and piperazine moieties, which may confer distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-(isoquinoline-5-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-19(2)13-22(18(25)21(3)4)10-11-23(19)17(24)16-7-5-6-14-12-20-9-8-15(14)16/h5-9,12H,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCFFHXVTUXBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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